molecular formula C17H15BrN4O3S3 B11274067 2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-benzylacetamide

2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-benzylacetamide

Cat. No.: B11274067
M. Wt: 499.4 g/mol
InChI Key: LIVODYJWZWSLLB-UHFFFAOYSA-N
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Description

2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-benzylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a sulfonyl group attached to a bromothiophene moiety. The benzylacetamide group is linked via a thioether bond, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-benzylacetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the amino and sulfonyl groups are introduced through nucleophilic substitution reactions.

    Bromothiophene Introduction: The bromothiophene moiety is attached via a sulfonylation reaction, often using reagents like bromothiophene sulfonyl chloride.

    Thioether Bond Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.

    Benzylacetamide Attachment: The final step involves coupling the thioether intermediate with benzylacetamide using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiophenes.

Scientific Research Applications

2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-benzylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer or inflammatory disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-benzylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide
  • 2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
  • 2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-benzylacetamide stands out due to its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to its analogs. The presence of the benzylacetamide group can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C17H15BrN4O3S3

Molecular Weight

499.4 g/mol

IUPAC Name

2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-benzylacetamide

InChI

InChI=1S/C17H15BrN4O3S3/c18-13-6-7-15(27-13)28(24,25)12-9-21-17(22-16(12)19)26-10-14(23)20-8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,20,23)(H2,19,21,22)

InChI Key

LIVODYJWZWSLLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br

Origin of Product

United States

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